molecular formula C12H10O4S B1398782 Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester CAS No. 850074-43-0

Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester

Cat. No. B1398782
CAS RN: 850074-43-0
M. Wt: 250.27 g/mol
InChI Key: UZGXHYTXEBBFMF-UHFFFAOYSA-N
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Description

Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester is a chemical compound used in scientific research. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of thiophene derivatives, such as Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives have been extensively studied. Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Scientific Research Applications

1. Structural Analysis and Molecular Modeling

Benzo[b]thiophene derivatives, including those similar to Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester, have been studied for their unique packing structures influenced by intermolecular forces and functional group effects. These compounds exhibit variations in torsion angles attributed to π−π interactions between aromatic rings, which are significant in understanding their solid-state structures (Bettencourt‐Dias et al., 2005).

2. Photovoltaic and Electrochemical Applications

  • Benzo[b]thiophene derivatives have been employed in organic photovoltaic devices. Their presence in the benzo[b]thiophene series enhances yields and lowers heating times in palladium-catalysed amination reactions, indicating their potential in improving solar cell efficiencies (Queiroz et al., 2004).
  • They are also used in synthesizing fluorescent compounds for amino acids determination, suggesting their applicability in biochemical analysis (El‐Borai & Rizk, 2009).
  • Additionally, these compounds have shown promising results in enhancing the performance and stability of organic bulk heterojunction solar cells (Chen et al., 2014).

3. Synthesis and Transformations in Organic Chemistry

  • The synthesis and transformations of thiophene derivatives, similar to Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester, have been explored for generating various organic compounds. These processes have led to the creation of new compounds with potential applications in medicinal chemistry and materials science (El-Ahl et al., 2003).

Mechanism of Action

Mode of Action

The exact mode of action of Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester is currently unknown due to the lack of specific studies on this compound. It is known that thiophene derivatives can interact with various biological targets, leading to a variety of effects .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is soluble in ethanol, acetone, and chloroform, but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester. Additionally, the compound should be stored in cool, dry conditions in well-sealed containers to maintain its stability .

properties

IUPAC Name

2-ethoxycarbonyl-1-benzothiophene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c1-2-16-12(15)10-5-7-3-4-8(11(13)14)6-9(7)17-10/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGXHYTXEBBFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester

Synthesis routes and methods I

Procedure details

A mixture of benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester (14.90 g, 56.38 mmol) and LiI (37.96 g, 283.6 mmol) in 120 mL of anhydrous pyridine was refluxed for 3 h. After cooling to rt, the mixture was poured into ice-cold 2N HCl (800 mL). The solid formed was filtered and washed with 3×100 mL of water. After drying, the solid was crystallized from MeOH to give benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester as a pale solid. 1H NMR (DMSO-d6, 200 MHz) δ 8.66 (s, 1H), 8.21 (s, 1H), 8.08 (d, J=8.4 Hz, 1H), 7.96 (dd, J=8.4, 1.0 Hz, 1H), 4.34 (q, J=7.2 Hz, 2H), 1.40 (t, J=6.8 Hz, 3H). MS (EI): cal'd 251.0 (MH+), exp 251.1 (MH+).
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
37.96 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
800 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester (3.9 g, 14.77 mmol) and Lithium iodide (10 g, 74.6 mmol) in anhydrous pyridine (30 ml, 9 vol) was stirred at reflux for 16 h. After cooling to r.t., the mixture was added (either as a melt or chipped out) to ice-cold 2N HCl (200 mL). The solid formed was isolated by filtration and washed with water (3×50 mL). The product was purified by recrystallisation from methanol to give the title compound (1.8 g, 49%). LCMS m/z 251 [M++H]+, 1H NMR (300 MHz, DMSO), δ: 1.35 (3H, t J=6.9 Hz, CH3), 4.38 (2H, q J=7.1 Hz, CH2), 7.99 (1H, d J=8.3 Hz, ArH), 8.12 (1H, d J=8.3 Hz, ArH), 8.27 (1H, s, ArH), 8.70 (1H, s, ArH).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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